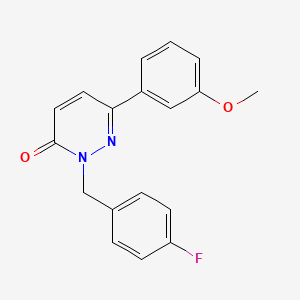

(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

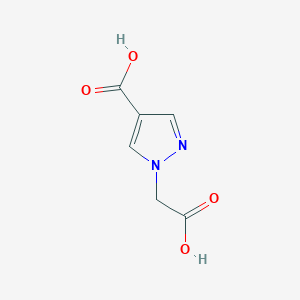

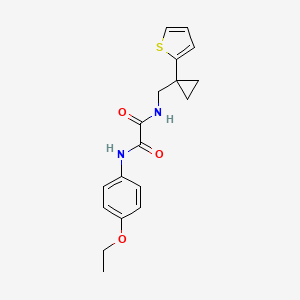

“(2,4-Dimethylthiazol-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .

Molecular Structure Analysis

The molecular formula of this compound is C13H14N4O2S. It contains a thiazole ring, which is a five-membered ring consisting of two carbon atoms, two nitrogen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

The molecular weight of this compound is 290.34. Other physical and chemical properties are not available.Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic compounds, including pyrazole derivatives and their synthesis, have been extensively studied for their biological and pharmacological activities. Research demonstrates the development of tri-substituted pyrazoles, highlighting their significance in organic synthesis and their potential in exhibiting moderate antibacterial and antioxidant activities. The synthesis involves cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives, further elucidated by spectral analysis and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, along with their antioxidant capacities using the DPPH assay. These findings underscore the versatility of pyrazole moieties in developing compounds with potential therapeutic applications (Golea Lynda, 2021).

Antimicrobial and Anticancer Agents

Novel pyrazole derivatives have been synthesized and characterized, revealing their potential as antimicrobial and anticancer agents. These compounds are derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibiting significant in vitro antimicrobial and anticancer activity, with some compounds displaying higher activity than standard drugs. This underscores the therapeutic potential of pyrazole derivatives in treating infectious diseases and cancer (H. Hafez et al., 2016).

Organotin(IV) Complexes and Antimicrobial Activity

The synthesis and characterization of organotin(IV) complexes with thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been explored. These complexes exhibit promising antibacterial activities, offering insights into the development of new drugs based on organotin(IV) compounds. Their structure-activity relationships provide a foundation for further research in medicinal chemistry, particularly in the design of compounds with enhanced therapeutic efficacy (H. Singh et al., 2016).

Low-Cost Emitters with Large Stokes' Shift

Research on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrates the potential of these compounds in developing low-cost luminescent materials with large Stokes' shift. This work highlights the importance of heterocyclic compounds in materials science, particularly for applications requiring tunable optical properties (G. Volpi et al., 2017).

properties

IUPAC Name |

(2,4-dimethyl-1,3-thiazol-5-yl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-9-13(21-10(2)16-9)14(19)18-7-5-11(8-18)20-12-4-3-6-15-17-12/h3-4,6,11H,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMOUXZBBSVLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]isoxazol-3-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide](/img/structure/B2926964.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B2926973.png)

![3-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]-N-(2-methylpropyl)propanamide](/img/structure/B2926976.png)

![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)

![2-Chloro-6-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2926981.png)